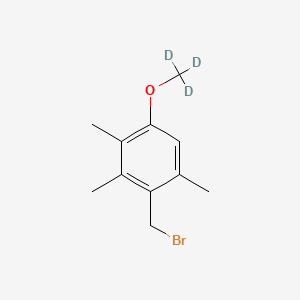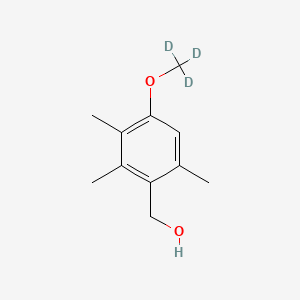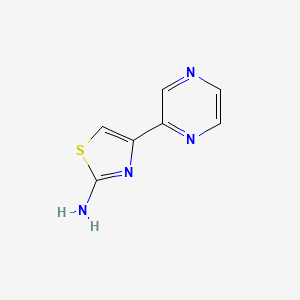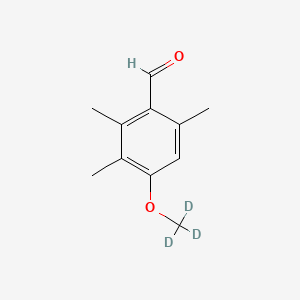
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine, also known as R547, is a selective inhibitor of cyclin-dependent kinase (CDK) 9, a key regulator of gene transcription. R547 has been extensively studied for its potential applications in cancer therapy and other diseases.
Mecanismo De Acción
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine selectively inhibits CDK9, a key regulator of gene transcription. CDK9 is a subunit of the positive transcription elongation factor b (P-TEFb) complex, which is responsible for the phosphorylation of RNA polymerase II and the release of paused RNA polymerase II from promoter-proximal regions. By inhibiting CDK9, 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine prevents the phosphorylation of RNA polymerase II and the release of paused RNA polymerase II, leading to the downregulation of anti-apoptotic genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has been shown to selectively inhibit CDK9 with an IC50 of 2.5 nM in vitro. 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has also been shown to induce apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has been shown to inhibit tumor growth in mouse xenograft models of breast cancer and leukemia. 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has also been shown to enhance the efficacy of other cancer therapies, such as radiation therapy and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has several advantages for lab experiments. It is a highly selective inhibitor of CDK9, with minimal off-target effects. It is also relatively easy to synthesize and purify. However, 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has not been extensively studied in non-cancer diseases, so its potential applications in other diseases are not well understood.
Direcciones Futuras
There are several future directions for the study of 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine. One area of interest is the development of combination therapies using 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine and other cancer therapies, such as immunotherapy and targeted therapy. Another area of interest is the study of 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine in non-cancer diseases, such as inflammatory diseases and viral infections. Finally, further studies are needed to fully understand the mechanism of action of 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine and its potential applications in various diseases.
Métodos De Síntesis
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine can be synthesized through a multistep process involving the reaction of 3-cyanopyridine with 4-methylquinoline-2-amine, followed by the reaction with 2-chloro-5-iodopyrimidine. The resulting compound is then purified through column chromatography and recrystallization. The final product is a white crystalline powder with a purity of over 98%.
Aplicaciones Científicas De Investigación
3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has been extensively studied for its potential applications in cancer therapy. CDK9 is a key regulator of gene transcription, and its overexpression has been linked to the development and progression of various cancers. 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine selectively inhibits CDK9, leading to the downregulation of anti-apoptotic genes and the induction of apoptosis in cancer cells. 3-(4-Methylquinolinylamino)-5-(3-pyrimidinyl)pyridine has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its efficacy and safety in cancer patients.
Propiedades
IUPAC Name |
5-pyrimidin-5-yl-N-(quinolin-4-ylmethyl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5/c1-2-4-19-18(3-1)14(5-6-23-19)11-24-17-7-15(8-20-12-17)16-9-21-13-22-10-16/h1-10,12-13,24H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXZVPYGJYNXLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CNC3=CN=CC(=C3)C4=CN=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652654 |
Source


|
| Record name | 5-(Pyrimidin-5-yl)-N-[(quinolin-4-yl)methyl]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1076198-59-8 |
Source


|
| Record name | N-[5-(5-Pyrimidinyl)-3-pyridinyl]-4-quinolinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Pyrimidin-5-yl)-N-[(quinolin-4-yl)methyl]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

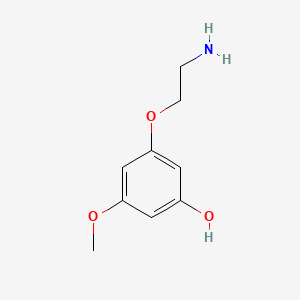
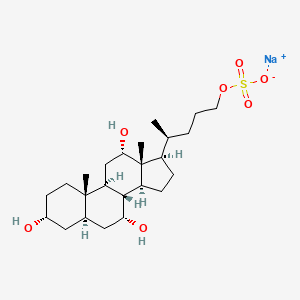
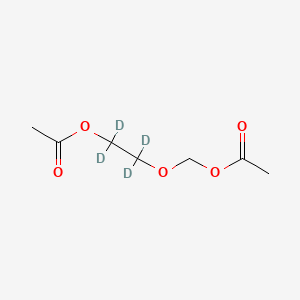
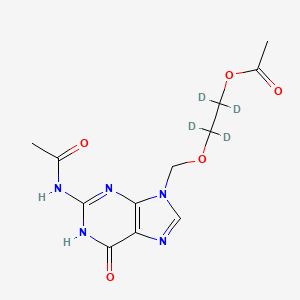

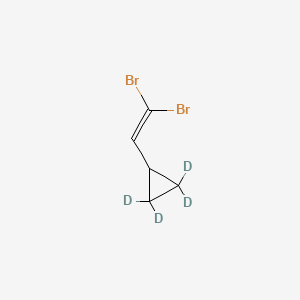
![6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one](/img/structure/B562778.png)
![5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B562780.png)

![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B562782.png)
